molecular formula C21H20N2O3 B11114379 2-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)quinoline-4-carboxamide

Cat. No.: B11114379
M. Wt: 348.4 g/mol
InChI Key: AZUYEPLGNXSTQM-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Benzodioxole Group: The benzodioxole group can be introduced through a nucleophilic substitution reaction using appropriate reagents.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: A simpler analog with similar core structure.

    1,3-Benzodioxole derivatives: Compounds with the benzodioxole moiety.

    Other quinoline derivatives: Compounds with different substituents on the quinoline core.

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)quinoline-4-carboxamide is unique due to the specific combination of the benzodioxole and quinoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-butan-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-3-13(2)22-21(24)16-11-18(23-17-7-5-4-6-15(16)17)14-8-9-19-20(10-14)26-12-25-19/h4-11,13H,3,12H2,1-2H3,(H,22,24)

InChI Key

AZUYEPLGNXSTQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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